molecular formula C14H14O4S B12435674 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid

3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid

Cat. No.: B12435674
M. Wt: 278.33 g/mol
InChI Key: HSLYWMMDPTWTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid is an organic compound with a molecular formula of C14H14O4S It is a derivative of furan, a heterocyclic aromatic compound, and contains a sulfinyl group attached to a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furylcarbinol or 2-furylcarboxaldehyde.

    Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a thioether precursor. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Methylphenyl Moiety: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalyst Recycling: To reduce costs and environmental impact.

    Purification Techniques: Such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced to a thioether using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding thioether derivative.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting oxidative stress-related diseases.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of sulfinyl-containing compounds with biological macromolecules.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The furan ring can interact with aromatic residues in proteins, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic Acid: A simpler furan derivative with a carboxylic acid group.

    3-Furoic Acid: Another furan derivative with a carboxylic acid group at a different position.

    5-Methyl-2-furoic Acid: A methyl-substituted furan derivative.

    2-Furylacetic Acid: A furan derivative with an acetic acid group.

Uniqueness

3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid is unique due to the presence of the sulfinyl group and the methylphenyl moiety. These structural features confer distinct chemical reactivity and potential biological activity compared to simpler furan derivatives. The combination of these groups allows for a broader range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C14H14O4S

Molecular Weight

278.33 g/mol

IUPAC Name

3-[(2-methylphenyl)-methylsulfinylmethyl]furan-2-carboxylic acid

InChI

InChI=1S/C14H14O4S/c1-9-5-3-4-6-10(9)13(19(2)17)11-7-8-18-12(11)14(15)16/h3-8,13H,1-2H3,(H,15,16)

InChI Key

HSLYWMMDPTWTRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=C(OC=C2)C(=O)O)S(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.